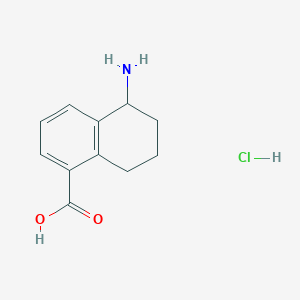
5-Amino-5,6,7,8-Tetrahydronaphthalin-1-carbonsäure; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride" is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene where two of the carbon rings are saturated. This compound is of interest due to its potential applications in medicinal chemistry, particularly due to its structural similarity to naphthalene-based compounds that exhibit biological activity.
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been reported in the literature. For instance, N-[(Aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides were synthesized from cyanonaphthamides through catalytic hydrogenation . This method could potentially be adapted for the synthesis of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been characterized using various techniques such as GC-MS and NMR . These methods provide detailed information about the molecular framework and can be used to confirm the structure of the synthesized 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride. Additionally, X-ray diffraction studies can be employed to determine the crystal structure of the compound, which is crucial for understanding its stereochemistry and conformational properties.
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives can undergo a variety of chemical reactions. For example, the one-pot reaction involving 5,6,7,8-tetrahydronaphthalen-1-amine, mercaptoacetic acid, and arenealdehydes can lead to the formation of thiazolidinones and benzothiazepinones . This indicates that the amino group in the tetrahydronaphthalene moiety is reactive and can be utilized for further chemical transformations, which could be explored for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives, such as solubility, melting point, and stability, are important for their practical applications. The anticoagulant activity of some tetrahydronaphthalene derivatives has been evaluated, showing that amidines and tetrahydronaphthamides exhibit significant activity . These properties are influenced by the molecular structure and substituents present on the tetrahydronaphthalene core. Therefore, a comprehensive analysis of the physical and chemical properties of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride would be necessary to assess its potential as a bioactive molecule.
Wissenschaftliche Forschungsanwendungen
- Funktion: 5,6,7,8-Tetrahydro-1-Naphthylamin wird als Reagenz bei der Synthese von GoSlo-SR-5-69 verwendet, einem potenten Aktivator von großkalibrigen Ca2±-aktivierten K+ (BK)-Kanälen .
- Bedeutung: Diese Verbindungen wirken als Inhibitoren des Hypoxie-induzierbaren Faktor (HIF)-Signalwegs, der eine entscheidende Rolle bei der zellulären Anpassung an niedrige Sauerstoffkonzentrationen spielt. Die Modulation der HIF-Aktivität hat Auswirkungen auf Krebs, ischämische Erkrankungen und Wundheilung .
- Bedeutung: Palonosetron wird verwendet, um Übelkeit und Erbrechen, die durch Chemotherapie verursacht werden, zu verhindern. Das Verständnis seines Synthesewegs unterstützt die Medikamentenentwicklung .
Aktivator von BK-Kanälen
Inhibitor des Hypoxie-induzierbaren Faktor (HIF)-Signalwegs
Zwischenprodukt für die Palonosetron-Synthese
Enantiomer-spezifische Forschung
Wirkmechanismus
Target of Action
It is known that this compound is an important aromatic amine, which can be used as an organic synthesis intermediate .
Mode of Action
It is known to be used in the synthesis of goslo-sr-5-69, a potent activator of large conductance ca2±activated k+ (bk) channels .
Biochemical Pathways
It is used in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia-inducible factor pathway .
Result of Action
It is known to be used in the preparation of the therapeutically useful antiemetic agent palonosetron .
Biochemische Analyse
Biochemical Properties
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of Schiff bases, which facilitate the transfer of amino groups between molecules. Additionally, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
The effects of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby regulating the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is involved in several metabolic pathways, including amino acid metabolism and neurotransmitter synthesis. This compound can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of various metabolites. These metabolic processes can affect the levels of key metabolites and influence metabolic flux within cells .
Transport and Distribution
The transport and distribution of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of 5-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1,4-5,10H,2-3,6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDFWVFJASVBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515880.png)




![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)
![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)
![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)
![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)